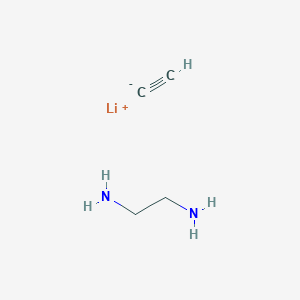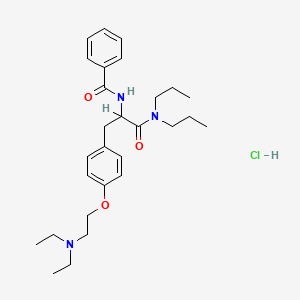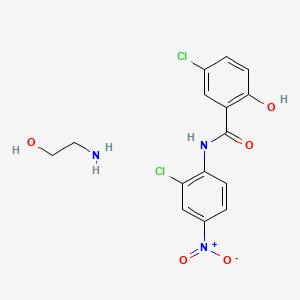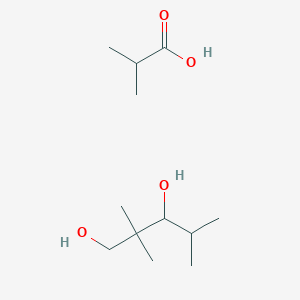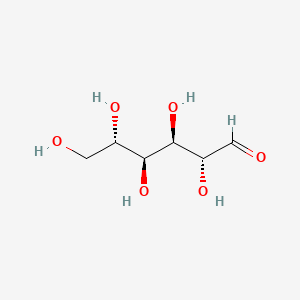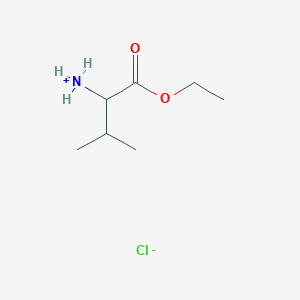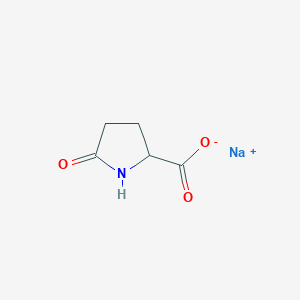![molecular formula C26H35N3O9 B7821688 Piperazine, 1-[(1-pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)-, maleate CAS No. 28044-44-2](/img/structure/B7821688.png)
Piperazine, 1-[(1-pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)-, maleate
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La préparation du maléate de cinépazide implique la réaction de l'acide 3,4,5-triméthoxycinnamique avec un agent de chloration, tel que le chlorophosphate de diéthyle . Cette réaction est suivie d'étapes supplémentaires pour obtenir le produit final. Les conditions de réaction détaillées et les étapes sont propriétaires et peuvent varier en fonction du fabricant.
Méthodes de production industrielle
Les méthodes de production industrielle du maléate de cinépazide impliquent généralement une synthèse à grande échelle utilisant les voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux spécifications requises pour la recherche et une utilisation thérapeutique potentielle .
Analyse Des Réactions Chimiques
Types de réactions
Le maléate de cinépazide subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier sa structure, modifiant potentiellement son activité biologique.
Substitution : Des réactions de substitution peuvent se produire, en particulier impliquant le cycle pipérazine, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité et de la réaction spécifique réalisée .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire différents dérivés oxydés, tandis que les réactions de substitution peuvent produire divers dérivés de pipérazine substitués .
Applications de recherche scientifique
Le maléate de cinépazide est largement utilisé dans la recherche scientifique en raison de ses propriétés vasodilatatrices. Certaines de ses principales applications incluent :
Chimie : Utilisé comme composé modèle pour étudier l'activité de blocage des canaux calciques et ses effets sur les cellules musculaires lisses vasculaires.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et ses propriétés neuroprotectrices potentielles.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement des maladies cérébrovasculaires, notamment l'accident vasculaire cérébral ischémique et l'infarctus cérébral.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les maladies vasculaires .
Mécanisme d'action
Le maléate de cinépazide exerce ses effets en bloquant les canaux calciques, ce qui entraîne la relaxation des cellules musculaires lisses vasculaires et une vasodilatation subséquente. Ce mécanisme implique l'inhibition des canaux calciques dépendants du voltage, réduisant l'influx de calcium dans les cellules. Les cibles moléculaires comprennent divers sous-types de canaux calciques, et les voies impliquées sont principalement liées à la signalisation calcique et à la régulation du tonus vasculaire .
Applications De Recherche Scientifique
Cinepazide maleate is widely used in scientific research due to its vasodilatory properties. Some of its key applications include:
Chemistry: Used as a model compound to study calcium channel blocking activity and its effects on vascular smooth muscle cells.
Biology: Investigated for its effects on cellular signaling pathways and its potential neuroprotective properties.
Medicine: Explored for its therapeutic potential in treating cerebrovascular diseases, including ischemic stroke and brain infarct.
Industry: Utilized in the development of new pharmaceuticals targeting vascular diseases .
Mécanisme D'action
Cinepazide maleate exerts its effects by blocking calcium channels, which leads to the relaxation of vascular smooth muscle cells and subsequent vasodilation. This mechanism involves the inhibition of voltage-dependent calcium channels, reducing calcium influx into the cells. The molecular targets include various subtypes of calcium channels, and the pathways involved are primarily related to calcium signaling and vascular tone regulation .
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires au maléate de cinépazide comprennent :
Cinnarizine : Un autre bloqueur des canaux calciques aux propriétés vasodilatatrices.
Flunarizine : Un bloqueur des canaux calciques utilisé pour le traitement de la migraine et du vertige.
Nimodipine : Un bloqueur des canaux calciques spécifiquement utilisé pour le traitement du spasme vasculaire cérébral
Unicité
Le maléate de cinépazide est unique en raison de sa structure spécifique en tant que dérivé de la pipérazine et de ses puissants effets vasodilatateurs. Contrairement à certains autres bloqueurs des canaux calciques, il a été largement étudié pour son potentiel dans le traitement des maladies cérébrovasculaires, ce qui en fait un composé précieux dans les contextes de la recherche et de la thérapeutique .
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTJTOKYCAJVMJ-GVTSEVKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26328-04-1, 28044-44-2 | |
| Record name | Cinepazide maleate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026328041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((Pyrrolidin-1-ylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26328-04-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-oxo-2-pyrrolidin-1-ylethyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine monomaleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[(pyrrolidin-1-ylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINEPAZIDE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y35B3VA60V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


